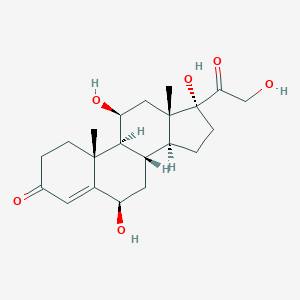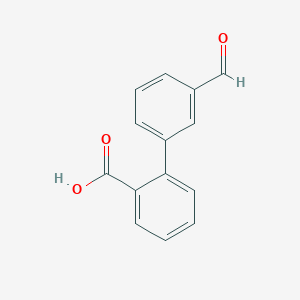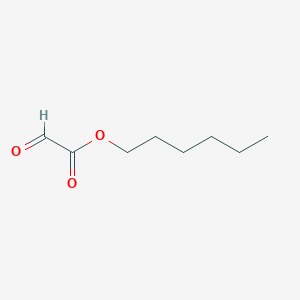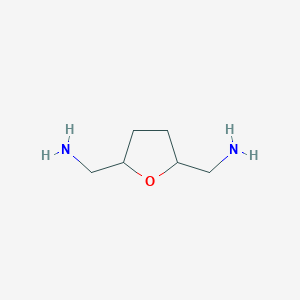
2-(Tert-butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine
Descripción general
Descripción
The compound is a triazine derivative. Triazines are a class of nitrogen-containing heterocycles. The parent molecules’ molecular formula is C3H3N3. They are aromatic compounds and are often used in research and industry due to their range of potential properties .
Molecular Structure Analysis
The molecular structure of such a compound would be based on the triazine core, which is a six-membered ring with three carbon atoms and three nitrogen atoms. The various substituents mentioned (tert-butylamino, chloro, cyclopropylamino) would be attached to this core .Chemical Reactions Analysis
The reactivity of this compound would depend on the nature of the substituents and the conditions under which it is studied. Triazines are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. These could include factors like its solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Drug Delivery Systems
The compound has been utilized in the development of drug nanocarriers . Specifically, it has been grafted onto mesoporous silica nanoparticles (MSNs) to create a hybrid material that can be used for controlled drug release . These MSNs are known for their high rigidity, thermal stability, and large surface areas, making them ideal for delivering drugs to specific sites within the body.
Polymer Chemistry
In polymer chemistry, the compound serves as a building block for creating pH-responsive polymer brushes . These brushes can change their properties in response to the pH of the environment, which is valuable for applications that require materials to respond dynamically to changes in their surroundings.
Surface Chemistry
The compound has been used for surface modification of nanoparticles to alter their interaction with biological systems . By changing the surface properties, researchers can tailor how these particles behave in biological environments, which is crucial for biosensing and targeted therapy.
Nanotechnology
In the realm of nanotechnology, this compound contributes to the synthesis of well-defined diblock copolymers . These copolymers can be grafted onto nanoparticles to enhance their functionality, such as improving solubility or adding new capabilities like magnetic responsiveness.
Biosensing
The compound’s modified nanoparticles can be used in biosensing applications to detect biological molecules . These sensors can provide rapid and sensitive detection of biomarkers, which is essential for diagnostics and monitoring of diseases.
Colloid Chemistry
Finally, in colloid chemistry, the compound enhances the stability and functionality of colloids . This can be applied in the formulation of paints, inks, and cosmetic products, where the control of particle interactions is key to product performance.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-N-tert-butyl-6-chloro-4-N-cyclopropyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClN5/c1-10(2,3)16-9-14-7(11)13-8(15-9)12-6-4-5-6/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDFJPIRJCWFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC(=NC(=N1)NC2CC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70603562 | |
| Record name | N~2~-tert-Butyl-6-chloro-N~4~-cyclopropyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Tert-butylamino)-4-chloro-6-cyclopropylamino-1,3,5-triazine | |
CAS RN |
26737-71-3 | |
| Record name | N~2~-tert-Butyl-6-chloro-N~4~-cyclopropyl-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70603562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide](/img/structure/B21096.png)
![N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide](/img/structure/B21097.png)
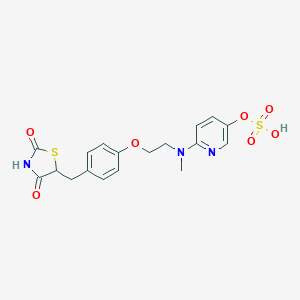


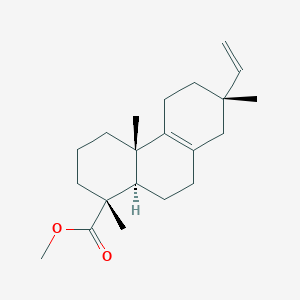

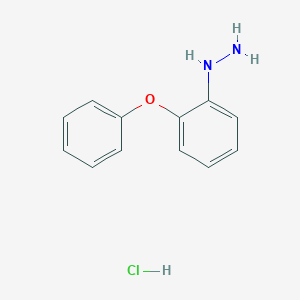

![6,7-Dinitro-2,3-dihydrobenzo[1,4]dioxin](/img/structure/B21119.png)
